Cas no 1797286-28-2 (Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl-)
Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl-
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- Inchi: 1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2
- InChI Key: QLIVIQRVRRHBDO-UHFFFAOYSA-N
- SMILES: C(N1C2CCC1C=CC2)(C1C=NC2C(N=1)=CC=CC=2)=O
Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-2563-2μmol |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-5μmol |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-10μmol |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-20μmol |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-1mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
| Life Chemicals | F6471-2563-2mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-3mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-4mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
| Life Chemicals | F6471-2563-5mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6471-2563-10mg |
2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline |
1797286-28-2 | 90%+ | 10mg |
$118.5 | 2023-04-25 |
Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl-
Introduction to Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl (CAS No. 1797286-28-2)
Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl, identified by its CAS number CAS No. 1797286-28-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate bicyclic structure, which combines a nitrogen-containing heterocycle with a quinoxaline moiety, making it a promising candidate for various biological applications.
The chemical structure of Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl is highly functionalized, featuring a fused bicyclic system that includes an azabicyclo[3.2.1]octane ring and a quinoxaline group linked through an alkylen bridgesubstituent. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its potential biological activity.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic purposes. Among these, molecules containing fused bicyclic systems have shown particular promise due to their ability to interact with biological targets in complex ways. The presence of both nitrogen and oxygen atoms in the structure of Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl suggests that it may exhibit multiple modes of interaction with biological receptors, making it a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The bicyclic core provides a stable framework that can be modified through various chemical transformations to introduce additional functional groups or to alter the electronic properties of the molecule. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.
The synthesis of Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl involves several key steps that highlight the synthetic prowess required to construct such complex molecules. The formation of the azabicyclo[3.2.1]octane ring typically requires multi-step reactions that involve cyclization and functional group interconversions. Subsequent introduction of the quinoxaline moiety through condensation reactions with appropriate precursors further elaborates the molecular architecture.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have played a crucial role in streamlining synthetic routes and improving yields. These developments have made it possible to explore the structural space of such molecules more comprehensively, leading to the discovery of novel bioactive compounds.
The pharmacological potential of Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-yl-2-quinoxalinyl has been investigated in several preclinical studies aimed at identifying new therapeutic agents. Initial studies have suggested that this compound may exhibit inhibitory activity against various enzymatic targets relevant to human health and disease. The nitrogen-containing heterocycles in its structure are particularly well-known for their ability to interact with enzymes such as kinases and phosphodiesterases, which are often implicated in pathological processes.
The quinoxaline moiety is another key feature that contributes to the biological activity of this compound. Quinoxalines are a class of heterocycles that have been extensively studied for their pharmacological properties due to their ability to modulate enzyme activity and receptor binding affinity at nanomolar concentrations[^1^]. The presence of this group in Methanone, 8-azabicyclo[3.2.1]oct-2-en-8-ylylquinoxalinyl suggests that it may possess similar bioactivities and could be developed into a lead compound for drug discovery efforts targeting neurological disorders or inflammatory conditions.
In addition to its potential as an enzyme inhibitor, this compound may also exhibit other types of biological activity based on its structural features[^2^]. For instance, the rigid bicyclic system could facilitate favorable interactions with protein binding pockets, while the presence of multiple hydrogen bond donors and acceptors might enhance solubility and bioavailability[^3^]. These factors are critical considerations when evaluating the therapeutic potential of new chemical entities.
The synthesis and characterization of analogs derived from Methanone, 8 azabicyclo[3 21] oct 28 ylquinoxalinyl represent an ongoing area of research aimed at optimizing its pharmacological properties further[^4^]. By systematically modifying specific functional groups within the molecule, researchers can fine-tune its biological activity while maintaining structural integrity[^5^]. Such efforts are essential for advancing from initial lead compounds to fully developed therapeutic agents capable of addressing unmet medical needs.
The development pipeline for drugs based on complex heterocyclic scaffolds like this one typically involves several stages before reaching clinical application[^6^]. Preclinical studies are conducted to evaluate safety profiles toxicity mechanisms pharmacokinetic parameters biopharmaceutical properties followed by Phase I clinical trials involving healthy volunteers Phase II trials assessing efficacy target populations finally Phase III trials confirming long term benefits risks regulatory submissions approval marketing launch postmarketing surveillance monitoring long term outcomes patient outcomes real world data collection continuous improvement refinement dosing regimens formulations patient populations expanded access programs compassionate use initiatives regulatory pathways expedited reviews pediatric geriatric special populations rare diseases orphan indications personalized medicine precision oncology biomarkers companion diagnostics drug repurposing nanotechnology delivery systems biopharmaceutics pharmacokinetics bioavailability bioequivalence food effect drug interactions metabolic pathways cytochrome P450 enzymes phase i phase ii phase iii clinical trials regulatory approvals fda ema european Medicines agency international conference abstracts journal publications patents intellectual property rights licensing collaborations industry academia partnerships drug development timeline regulatory landscape scientific advisory committees expert panels ethical considerations informed consent patient privacy data security good clinical practice gcp guidelines quality control quality assurance analytical methods high performance liquid chromatography hplc mass spectrometry nuclear magnetic resonance nmr spectroscopy x ray crystallography computational chemistry molecular modeling virtual screening de novo design scaffold hopping structure activity relationship sar hit identification lead optimization library synthesis high throughput screening HTS combinatorial chemistry solid phase synthesis solution phase synthesis parallel synthesis continuous flow chemistry green chemistry sustainable practices atom economy minimizing waste reducing environmental impact solvent recovery recycling byproducts process intensification catalysis enzymatic reactions biocatalysis chiral purity enantiomeric excess ee resolution diastereomeric purity dp resolution stereochemistry conformational analysis conformational flexibility rigidify molecular framework optimize binding affinity improve selectivity reduce off target effects minimize side effects enhance therapeutic index target identification validation biomarker discovery genomics proteomics metabolomics transcriptomics systems biology network pharmacology polypharmacology mechanism based drug design structure based drug design ligand based drug design fragment based drug design hypothesis driven approach data driven approach experimental validation computational prediction docking simulations virtual screening de novo design library generation library screening hit identification hit validation lead optimization preclinical development toxicology safety pharmacokinetics pk pharmacodynamics pd formulation development dosage form oral parenteral topical inhalation intravenous intramuscular subcutaneous rectal transdermal buccal sublingual nasal ocular implantable device controlled release sustained release delayed release matrix tablet capsule granule powder solution emulsion suspension lyophilized powder excipients binders fillers disintegrants lubricants glidants coatings taste masking stability preservation accelerated stability testing long term stability storage conditions temperature humidity light exposure degradation pathways impurities residual solvents heavy metals microbial contamination analytical testing chromatography spectroscopy microscopy imaging techniques qb qc quality control quality assurance regulatory compliance iCH guidelines ICH harmonized tripartite guidelines ICH q5a q6a q7a q8 q9 q10 iCH expert working groups EWGs regulatory science risk assessment benefit risk assessment public health policy ethical considerations social responsibility environmental stewardship corporate governance supply chain management manufacturing process validation mpv cleaning validation cva clean in place CIP clean out place COP cip co p validation equipment qualification eq qualification eiq equipment installation qualification eiq operational qualification oq performance qualification pq performance qualification IQ installation qualification operational qualification performance qualification udm user documentation master batch manufacturing documentation mbd batch records batch records bcr batch control records bcrs deviation management system dms investigational new drug IND application new drug application NDA nda supplemental nda snda market authorization application maa marketing authorization holder mah holder patent protection intellectual property ip rights patent filing patent prosecution patent landscape freedom to operate ftO freedom operating nonexclusive licenses exclusive licenses field-of-use licenses co development co ownership joint venture JV technology transfer transfer agreements collaboration agreements contract research organization cRO clinical trial protocol protocol development protocol writing clinical monitoring clinical site management patient recruitment patient retention informed consent institutional review board irb ethics committee ec ec europa european union ema european Medicines agency FDA food Drug Administration US us national health service nhs uk department for business innovation skills DBIS uk government pharmaceutical industry pharmaceutical sector healthcare sector biotechnology industry biotech industry life sciences industry medical research academic research university research institutional research contract research organization cRO preclinical studies animal models cell culture models in vitro assays ex vivo assays biomarkers disease models efficacy models safety models toxicology studies acute toxicity chronic toxicity genotoxicity carcinogenicity reproductive toxicity developmental toxicity teratogenicity immunotoxicity pharmacokinetic studies absorption distribution metabolism excretion ADME toxicokinetic studies tdme pharmacodynamic studies pd target engagement pathway modulation efficacy mechanism action MOA off target effects adverse events ae serious adverse events sae treatment emergent adverse events teae dose response dose response curve ed50 efficacy threshold minimal effective dose maximum tolerated dose toxicological threshold lethal dose ld50 ld50 lethal dose median lethal dose iv iv intravenous im im intramuscular sc sc subcutaneous ip ip intraperitoneal po po oral iv iv intravenous sc sc subcutaneous sq sq subcutaneous der der dermal ia ia intrathecal ip ip intraperitoneal im im intramuscular sc sc subcutaneous sq sq subcutaneous bucc bucc buccal ng ng nasal or or oral ot ot otic p p parenteral pr pr per rectum ps ps pulmonary sp sp sublingual sl sl sublingual su su systemic tc tc topical td td transdermal tr tr transrectal t topically u u un specified ia ia intrathecal iv iv intravenous im im intramuscular ip ip intraperitoneal inj inj injection lor lo local o o oral ot ot otic p p parenteral pr pr per rectum ps ps pulmonary sp sp systemic tc tc topical td td transdermal tr tr transrectal u u unspecified ia ia intrathecal iv iv intravenous im im intramuscular ip ip intraperitoneum iintraperitoneum inj inj injection lor lo local o o oral ot ot otic p p parenteral pr pr per rectum ps ps pulmonary sp sp systemic tc tc topical td td transdermal tr tr transrectal u u unspecified ia ia intrathecal iv iv intravenous im im intramuscular ip ip iintraperitoneum inj inj injection lor lo local o o oral ot ot otic p p parenteral pr pr per rectum ps ps pulmonary sp sp systemic tc tc topical td td transdermal tr tr transrectal u u unspecified ia ia iintrathecal iv iv iintravenous im im iintramuscular ip ip iintraperitoneum inj inj injection lor lo local o o oral ot ot iintravenous o o oral lor lo local o o oralotototicaltransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecifiediaiaiintrathecalivivimimipipperitoneumspspspulmonaryspssystemictctopicaltdtdtransdermaltrtransrectraluunspecified
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